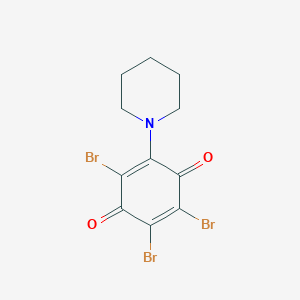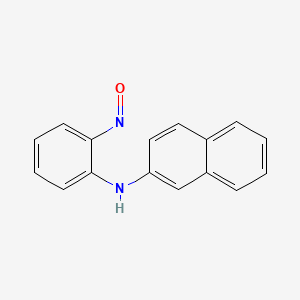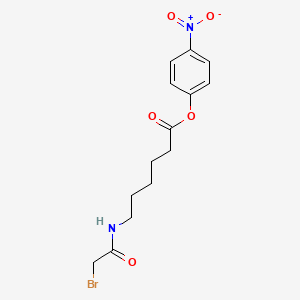
4-Nitrophenyl 6-(2-bromoacetamido)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 6-(2-bromoacetamido)hexanoate is an organic compound that features a nitrophenyl group, a bromoacetamido group, and a hexanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 6-(2-bromoacetamido)hexanoate typically involves the reaction of 4-nitrophenol with hexanoic acid anhydride in the presence of a catalyst such as dilute sulfuric acid. The resulting 4-nitrophenyl hexanoate is then reacted with 2-bromoacetamide under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl 6-(2-bromoacetamido)hexanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoacetamido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Substitution Reactions: Products typically include substituted amides or thioethers.
Reduction Reactions: The major product is the corresponding amino compound.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 6-(2-bromoacetamido)hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate for various biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl 6-(2-bromoacetamido)hexanoate involves its interaction with specific molecular targets. The bromoacetamido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The nitrophenyl group can also participate in redox reactions, affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl hexanoate: Similar structure but lacks the bromoacetamido group.
4-Nitrophenyl octanoate: Similar structure with a longer carbon chain.
4-Nitrophenyl valerate: Similar structure with a shorter carbon chain.
Uniqueness
4-Nitrophenyl 6-(2-bromoacetamido)hexanoate is unique due to the presence of both the nitrophenyl and bromoacetamido groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
142717-05-3 |
|---|---|
Fórmula molecular |
C14H17BrN2O5 |
Peso molecular |
373.20 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 6-[(2-bromoacetyl)amino]hexanoate |
InChI |
InChI=1S/C14H17BrN2O5/c15-10-13(18)16-9-3-1-2-4-14(19)22-12-7-5-11(6-8-12)17(20)21/h5-8H,1-4,9-10H2,(H,16,18) |
Clave InChI |
MSYWZRCJRHQKQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCNC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12544355.png)
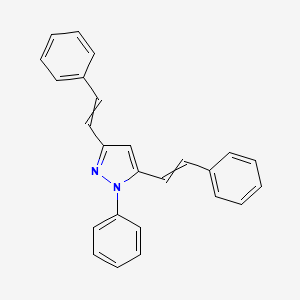
![Acetaldehyde, [2,2-bis(acetyloxy)ethoxy]-](/img/structure/B12544365.png)
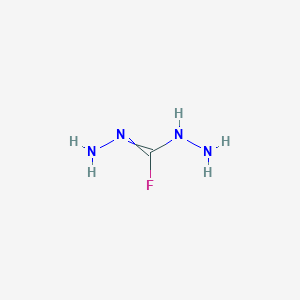
![5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole](/img/structure/B12544376.png)
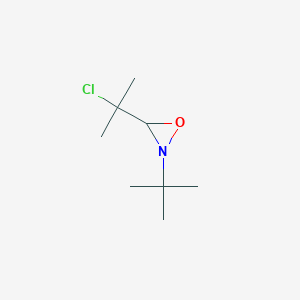

![1,1'-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene](/img/structure/B12544400.png)

